molecular formula C25H32IN3O5 B1678850 RBI-257 Maleate CAS No. 911378-38-6

RBI-257 Maleate

Cat. No.: B1678850
CAS No.: 911378-38-6
M. Wt: 581.4 g/mol
InChI Key: NIRRRTUKUHIOTQ-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RBI-257 Maleate involves multiple steps, starting with the preparation of the piperidine derivative. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: RBI-257 Maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

RBI-257 Maleate has a wide range of scientific research applications, including:

Mechanism of Action

RBI-257 Maleate exerts its effects by selectively binding to the dopamine D4 receptor. This binding inhibits the receptor’s activity, leading to downstream effects on neuronal signaling pathways. The compound’s high affinity and selectivity for the dopamine D4 receptor make it a valuable tool for elucidating the receptor’s role in various physiological and pathological processes .

Comparison with Similar Compounds

    U-101,958: A benzyl analog of RBI-257 Maleate with lower selectivity for the dopamine D4 receptor.

    L-745,870: Another dopamine D4 receptor antagonist with different binding properties.

Comparison: this compound is unique due to its high affinity and selectivity for the dopamine D4 receptor compared to similar compounds. This makes it particularly useful in research focused on the dopamine D4 receptor’s specific functions and potential therapeutic applications .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28IN3O.C4H4O4/c1-16(2)26-20-5-4-12-23-21(20)24(3)19-10-13-25(14-11-19)15-17-6-8-18(22)9-7-17;5-3(6)1-2-4(7)8/h4-9,12,16,19H,10-11,13-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRRRTUKUHIOTQ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=C(C=C3)I.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=C(C=C3)I.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32IN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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